3-Chloro-4-fluoropyridine-2-carboxylic acid chemical properties
3-Chloro-4-fluoropyridine-2-carboxylic acid chemical properties
This guide details the chemical properties, synthesis, and reactivity of 3-Chloro-4-fluoropyridine-2-carboxylic acid , a specialized heterocyclic building block used in the design of kinase inhibitors and advanced agrochemicals.
Executive Summary
3-Chloro-4-fluoropyridine-2-carboxylic acid (CAS: 1211583-93-5) is a trisubstituted pyridine scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing carboxylic acid at C2, combined with the pyridine nitrogen, creates a highly activated center at C4, making the fluorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 1211583-93-5 |
| IUPAC Name | 3-Chloro-4-fluoropyridine-2-carboxylic acid |
| Synonyms | 3-Chloro-4-fluoropicolinic acid; 3-Chloro-4-fluoro-2-pyridinecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 175.54 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH) |
| Acidity (Predicted) | pKa |
Synthetic Methodology
The synthesis of 3-Chloro-4-fluoropyridine-2-carboxylic acid is non-trivial due to the need for precise regiocontrol. Two primary routes are employed in research and scale-up settings.[1]
Route A: Directed Ortho-Lithiation (DoM)
This is the preferred laboratory method, utilizing the directing effects of the halogens and the pyridine nitrogen to selectively deprotonate the C2 position.
-
Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide),
. -
Mechanism: The acidity of the C2 proton is enhanced by the adjacent inductive electron-withdrawing groups (N and Cl). The bulky base (LDA) avoids nucleophilic attack at the activated C4-F position at low temperatures (-78°C).
Route B: Oxidation of Picoline Precursors
Used industrially when the methyl precursor is available.
-
Starting Material: 3-Chloro-4-fluoro-2-methylpyridine.
-
Reagents:
or catalytic oxidation ( ).
Synthesis Workflow Diagram
Figure 1: Directed Ortho-Lithiation pathway for the synthesis of the target acid.
Reactivity Profile
The core utility of this molecule lies in its orthogonal reactivity . The three functional groups (COOH, Cl, F) react under distinct conditions, allowing sequential elaboration.
Nucleophilic Aromatic Substitution ( ) at C4
The C4-Fluorine is the most reactive site. The pyridine nitrogen (para-position) and the C2-COOH (meta-position, electron-withdrawing) cooperatively lower the LUMO energy at C4, facilitating attack by nucleophiles.
-
Selectivity: C4-F >>> C3-Cl. Fluorine is a superior leaving group in
due to the high electronegativity stabilizing the Meisenheimer intermediate, despite the stronger C-F bond strength. -
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
or DIPEA), polar aprotic solvent (DMF, DMSO, NMP), 25°C–60°C.
Palladium-Catalyzed Cross-Coupling at C3
The C3-Chlorine bond is sterically hindered and less activated than C4-F. It typically remains intact during
-
Reaction Types: Suzuki-Miyaura, Stille, Sonogashira.
-
Sequence: Generally performed after C4 functionalization to prevent side reactions or catalyst poisoning by the reactive C4-F.
Carboxylic Acid Manipulation at C2
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Decarboxylation: Heating in acidic media can lead to decarboxylation, yielding 3-chloro-4-fluoropyridine. This is a potential degradation pathway to avoid during high-temperature processing.
Orthogonal Reactivity Logic Flow
Figure 2: Sequential functionalization strategy demonstrating orthogonal reactivity.
Experimental Protocols
Protocol A: Displacement with an Amine
Objective: Selective replacement of C4-F with a primary amine.
-
Preparation: Dissolve 3-Chloro-4-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition: Add
-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the amine nucleophile (1.1 eq). -
Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (Expect mass shift of +Amine -HF).
-
Note: If the amine is sterically hindered, heating to 50°C may be required.
-
-
Workup: Dilute with water and adjust pH to ~4 to precipitate the product (if zwitterionic) or extract with EtOAc.
Protocol B: Amide Coupling
Objective: Derivatization of the C2-COOH.
-
Activation: Dissolve the acid (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
Coupling: Add the amine partner (1.1 eq).
-
Reaction: Stir at RT for 2 hours.
-
Purification: Standard aqueous workup followed by flash chromatography.
Applications in Drug Discovery
This scaffold is particularly valuable for:
-
Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder, while the C4-substituent projects into the solvent-exposed region or hydrophobic pocket.
-
PROTAC Linkers: The C2-acid allows for the attachment of linker chains, while the C4/C3 positions bind the target protein ligand.
-
Agrochemicals: Halogenated picolinic acids are a privileged class of herbicides (auxin mimics); this specific isomer offers unique metabolic stability profiles due to the 4-F/3-Cl pattern.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-F bond is stable to moisture but the acid functionality can be hygroscopic.
References
-
PubChem. 3-Chloro-2-fluoropyridine-4-carboxylic acid (Isomer Reference). National Library of Medicine. Available at: [Link]
- Schlosser, M.Organometallics in Synthesis: A Manual. (General reference on DoM of pyridines). Wiley, 2013.
- Estel, L., et al.Regioselective lithiation of 3-halopyridines.Journal of Organic Chemistry, 53(12), 2740-2744.
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2738563A1 - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]
- 3. 3-chloro-4-fluoropyridine-2-carboxylic acid | 1211583-93-5 [sigmaaldrich.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]
